molecular formula C13H18N2O2 B3362381 Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- CAS No. 98224-28-3

Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-

Cat. No.: B3362381
CAS No.: 98224-28-3
M. Wt: 234.29 g/mol
InChI Key: RKUNMQZMSRXTAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-: is a chemical compound known for its unique structure, which includes a piperazine ring attached to a benzodioxepin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- typically involves the following steps:

    Formation of the Benzodioxepin Ring: The benzodioxepin ring can be synthesized through a cyclization reaction involving appropriate precursors such as catechol derivatives and epichlorohydrin under basic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is then introduced via a nucleophilic substitution reaction. This involves reacting the benzodioxepin intermediate with piperazine in the presence of a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing various substituents using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different properties and applications.

Scientific Research Applications

Chemistry

In chemistry, Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of neurology and psychiatry.

Medicine

Medically, derivatives of this compound are explored for their therapeutic potential. They may exhibit activity against certain neurological disorders, making them valuable in the development of new medications.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may contribute to the development of advanced polymers and other materials with specific desired characteristics.

Mechanism of Action

The mechanism by which Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The benzodioxepin moiety may also contribute to the compound’s overall biological activity by interacting with other molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Compounds like 1-benzylpiperazine and 1-(3-chlorophenyl)piperazine share the piperazine core but differ in their substituents.

    Benzodioxepin derivatives: Compounds such as 1,5-benzodioxepin-3-ylamine and 1,5-benzodioxepin-6-carboxylic acid have similar benzodioxepin structures but different functional groups.

Uniqueness

Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- is unique due to the combination of the piperazine and benzodioxepin rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

This detailed overview provides a comprehensive understanding of Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-3-11(15-7-5-14-6-8-15)13-12(4-1)16-9-2-10-17-13/h1,3-4,14H,2,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUNMQZMSRXTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2OC1)N3CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440034
Record name Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98224-28-3
Record name 1-(3,4-Dihydro-2H-1,5-benzodioxepin-6-yl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98224-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-
Reactant of Route 2
Reactant of Route 2
Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-
Reactant of Route 3
Reactant of Route 3
Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-
Reactant of Route 4
Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-
Reactant of Route 5
Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-
Reactant of Route 6
Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.